6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like bruton’s tyrosine kinase (btk) , which plays a crucial role in B-cell signalling and contributes to the pathogenesis of various diseases .
Mode of Action
Related compounds have been found to inhibit the activity of their targets, thereby interfering with the associated biochemical pathways .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways involving its targets, such as the b-cell signalling pathway in the case of btk inhibitors .
Pharmacokinetics
It is noted that similar compounds have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Related compounds have been found to display in vitro activity against certain strains of bacteria, such as the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as Janus kinase 1 (JAK1), by binding to their active sites . The inhibition of JAK1 can modulate various signaling pathways, including those involved in immune responses and inflammation. Additionally, this compound has been found to interact with other proteins, such as those involved in DNA replication and repair, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In immune cells, this compound can modulate signaling pathways by inhibiting JAK1, leading to altered cytokine production and immune responses . In cancer cells, this compound has been shown to affect cell proliferation and apoptosis by interfering with key signaling pathways and gene expression . Additionally, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. By binding to the active sites of kinases such as JAK1, this compound inhibits their activity, leading to downstream effects on signaling pathways . The inhibition of JAK1 can result in reduced phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses . Additionally, this compound can interact with other proteins involved in DNA replication and repair, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Degradation of this compound can occur over time, potentially leading to reduced efficacy and altered cellular responses . Long-term studies have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate signaling pathways and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on organ function and overall health . Threshold effects have been observed, where specific dosages are required to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, further highlighting its role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to reach its intracellular targets . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with proteins involved in DNA replication and repair . Additionally, this compound can be found in the cytoplasm, where it modulates signaling pathways and metabolic processes . The precise localization of this compound is essential for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with aromatic and aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Substitution: Aromatic and aliphatic amines, HCl as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly as a kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the methyl group at the 6-position.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenyl group instead of a methyl group.
Uniqueness
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the methyl group at the 6-position, which can influence its electronic properties and biological activity. This modification can enhance its selectivity and potency as a kinase inhibitor compared to its analogs .
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGBNLTUIUHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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